Diisopropyl paraoxon

Acetylcholinesterase Inhibition Organophosphate Neurotoxicity Enzyme Reactivation

Diisopropyl paraoxon (CAS 3254-66-8), systematically named bis(1-methylethyl) 4-nitrophenyl phosphate, is an organophosphate compound that functions as a potent irreversible inhibitor of acetylcholinesterase (AChE). It is the isopropyl analog of paraoxon (diethyl paraoxon) and serves as the bioactive oxygen analog of the phosphorothioate insecticide parathion.

Molecular Formula C12H18NO6P
Molecular Weight 303.25 g/mol
CAS No. 3254-66-8
Cat. No. B15381658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisopropyl paraoxon
CAS3254-66-8
Molecular FormulaC12H18NO6P
Molecular Weight303.25 g/mol
Structural Identifiers
SMILESCC(C)OP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])OC(C)C
InChIInChI=1S/C12H18NO6P/c1-9(2)17-20(16,18-10(3)4)19-12-7-5-11(6-8-12)13(14)15/h5-10H,1-4H3
InChIKeySHMLKFTUAKLHHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diisopropyl Paraoxon (CAS 3254-66-8): Organophosphate AChE Inhibitor for Neuroscience Research


Diisopropyl paraoxon (CAS 3254-66-8), systematically named bis(1-methylethyl) 4-nitrophenyl phosphate, is an organophosphate compound that functions as a potent irreversible inhibitor of acetylcholinesterase (AChE) [1]. It is the isopropyl analog of paraoxon (diethyl paraoxon) and serves as the bioactive oxygen analog of the phosphorothioate insecticide parathion [2]. The compound is characterized by its ability to phosphorylate the catalytic serine residue (Ser203) of AChE, leading to acetylcholine accumulation and disruption of cholinergic neurotransmission [3]. With a molecular formula of C12H18NO6P and molecular weight of 303.25 g/mol, diisopropyl paraoxon is insoluble in water but soluble in ethanol [4]. It is utilized primarily as a reference inhibitor in neurotoxicology, enzymology, and antidote development studies [5].

Diisopropyl Paraoxon (CAS 3254-66-8): Critical Substituent-Dependent Differences Limiting Interchangeability


Diisopropyl paraoxon cannot be interchanged with other organophosphate AChE inhibitors, including its diethyl analog (paraoxon) or the fluorophosphate DFP, due to substituent-dependent differences in enzyme inhibition kinetics, reactivation profiles, and metabolic stability [1]. The nature of the alkoxy substituents (isopropyl versus ethyl or methyl) dictates the phosphorylated AChE adduct formed, which directly influences the rate of subsequent spontaneous reactivation, aging, and oxime-induced recovery [2]. These structural variations translate to measurable differences in inhibitory potency, species selectivity, and susceptibility to enzymatic detoxification by paraoxonases and carboxylesterases [3]. Therefore, experimental protocols, antidote efficacy assessments, and toxicological models validated with paraoxon or DFP cannot be directly extrapolated to studies using diisopropyl paraoxon without quantitative verification of the specific parameter under investigation [4].

Diisopropyl Paraoxon (CAS 3254-66-8): Quantitative Differentiation Evidence for Procurement Decisions


Diisopropyl Paraoxon AChE Inhibition: Structural Determinant of Phosphorylated Adduct Stability and Recovery Kinetics

Diisopropyl paraoxon produces a diisopropylphosphoryl-AChE adduct that is mechanistically distinct from the diethylphosphoryl adduct formed by paraoxon (diethyl paraoxon). This structural difference directly affects the rate of spontaneous reactivation and the efficacy of oxime antidotes [1]. In comparative studies, the rate of subsequent recovery of AChE activity in vivo and in vitro differs substantially between the diisopropylphosphoryl and diethylphosphoryl enzyme conjugates, with the diisopropyl adduct demonstrating distinct aging kinetics [2].

Acetylcholinesterase Inhibition Organophosphate Neurotoxicity Enzyme Reactivation

Diisopropyl Paraoxon In Vivo Toxicity: Comparative LD50 Values for Exposure Route-Specific Risk Assessment

The acute toxicity profile of diisopropyl paraoxon varies substantially by route of exposure and species, as documented in standardized toxicological assessments. In mouse models, the oral LD50 is 143 mg/kg, whereas the intraperitoneal LD50 is 33 mg/kg, representing a 4.3-fold increase in potency via intraperitoneal administration . In rat models, the subcutaneous LDLo (lowest published lethal dose) is 5 mg/kg . These values provide essential benchmarks for in vivo experimental design and risk assessment relative to alternative organophosphates.

Acute Toxicity In Vivo Toxicology Organophosphate Poisoning

Diisopropyl Paraoxon Hydrolytic Stability: pH-Dependent Degradation Kinetics for Experimental Protocol Design

The hydrolytic degradation of paraoxon occurs via a one-step SN2-like transition state without a stable pentacoordinate intermediate [1]. Diisopropyl paraoxon, as the isopropyl analog, is subject to similar hydrolysis mechanisms that influence its stability in aqueous buffers and biological matrices. Enzymatic hydrolysis studies indicate that diisopropyl and di-n-propyl analogues of paraoxon can inhibit the hydrolysis of paraoxon and malaoxon in resistant insect strains, demonstrating that the isopropyl substituent directly affects interactions with hydrolytic enzymes [2]. The compound is insoluble in water but soluble in ethanol, which dictates solvent requirements for stock solution preparation [3].

Hydrolytic Stability Organophosphate Degradation Storage and Handling

Diisopropyl Paraoxon Procurement Specifications: CAS-Registered Identity and Vendor Purity Benchmarks

For procurement purposes, diisopropyl paraoxon (CAS 3254-66-8) is definitively identified by its CAS Registry Number, molecular formula C12H18NO6P, and molecular weight of 303.25 g/mol [1]. The compound is supplied with specified purity grades, typically 98% as indicated by commercial vendors . Physicochemical properties relevant to handling and storage include a boiling point of 149-159°C at 0.25-0.50 Torr, density of approximately 1.235 g/cm³, and a calculated LogP of 2.63 to 3.00 . These specifications distinguish diisopropyl paraoxon from its diethyl analog (paraoxon, CAS 311-45-5, molecular weight 275.20 g/mol) and ensure correct compound identification in procurement workflows [2].

Chemical Identity Verification Procurement Quality Control Analytical Standards

Diisopropyl Paraoxon Carboxylesterase Interaction: Differential Detoxification Relative to DFP

Carboxylesterases (CarbE) serve as stoichiometric scavengers that bind organophosphates, reducing the amount of inhibitor available to reach target AChE. Comparative studies demonstrate that a single dose of paraoxon or DFP significantly reduces CarbE activity in plasma, lung, and liver [1]. However, the role of carboxylesterases in toxicity and tolerance differs between paraoxon and DFP [2]. This differential interaction with detoxification pathways has direct implications for species-specific toxicity, as animals with higher plasma CarbE activity exhibit greater tolerance to paraoxon exposure [3].

Carboxylesterase Organophosphate Detoxification Tolerance Mechanisms

Diisopropyl Paraoxon Historical Therapeutic Application: Cholinergic Ophthalmic Use Case

Diisopropyl paraoxon has been assigned the therapeutic category "Cholinergic (ophthalmic)" and has been marketed under the trademarks Mioticol and Propicol [1]. This ophthalmic application as a miotic agent (inducing pupil constriction) distinguishes it from other organophosphates such as parathion and malaoxon, which were developed exclusively as agricultural insecticides . The preparation method for diisopropyl paraoxon was documented in GB 687596 (1953 to Albright & Wilson) [2]. While contemporary use is limited to research applications, this historical therapeutic classification may be relevant for studies involving ocular cholinergic pharmacology or comparative assessments of organophosphate tissue distribution [3].

Cholinergic Agent Ophthalmic Pharmacology Miotic

Diisopropyl Paraoxon (CAS 3254-66-8): High-Value Research and Industrial Application Scenarios


Reference Inhibitor for Organophosphate Acetylcholinesterase Inhibition and Oxime Reactivator Screening

Diisopropyl paraoxon serves as a standardized AChE inhibitor in enzymatic assays designed to evaluate the efficacy of novel oxime reactivators [1]. Because the compound produces a distinct diisopropylphosphoryl-AChE adduct that differs in reactivation kinetics from the diethylphosphoryl adduct produced by paraoxon, it is an essential reference for developing broad-spectrum antidotes [2]. Research protocols should use diisopropyl paraoxon alongside diethyl paraoxon and DFP to comprehensively profile reactivator effectiveness against different phosphorylated enzyme states.

In Vivo Toxicology Model Compound for Route-Dependent and Species-Dependent Toxicity Studies

The well-characterized acute toxicity profile of diisopropyl paraoxon (mouse oral LD50 143 mg/kg; mouse intraperitoneal LD50 33 mg/kg; rat subcutaneous LDLo 5 mg/kg) makes it suitable for in vivo studies examining route-dependent toxicity, species differences in organophosphate susceptibility, and efficacy of prophylactic or therapeutic interventions [1]. The 4.3-fold difference in toxicity between oral and intraperitoneal routes in mice provides a quantifiable benchmark for evaluating absorption, distribution, and detoxification mechanisms [2].

Detoxification Enzyme Substrate for Paraoxonase and Carboxylesterase Activity Assays

Diisopropyl paraoxon is utilized as a substrate or inhibitor in assays measuring the activity of organophosphate-hydrolyzing enzymes, including paraoxonase-1 (PON1) and carboxylesterases [1]. The isopropyl substituent influences interactions with these detoxification enzymes, as evidenced by the ability of diisopropyl analogues to inhibit paraoxon hydrolysis in resistant insect strains [2]. Researchers investigating enzyme kinetics, structure-activity relationships of organophosphate detoxification, or species differences in metabolic clearance should consider diisopropyl paraoxon as a distinct probe compound relative to diethyl paraoxon or DFP.

Analytical Reference Standard for Organophosphate Detection Method Development

The well-defined molecular identity of diisopropyl paraoxon (CAS 3254-66-8, C12H18NO6P, MW 303.25 g/mol) and its availability at specified purity grades (typically 98%) make it suitable as an analytical reference standard for developing and validating detection methods for organophosphate compounds [1]. Its distinct physicochemical properties, including a boiling point of 149-159°C at 0.25-0.50 Torr and LogP of 2.63-3.00, differentiate it from diethyl paraoxon (MW 275.20 g/mol) and support method specificity in chromatographic and mass spectrometric analyses [2].

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